5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl, diphenyl, and carbothioamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazones with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, maintaining reaction conditions for maximum yield, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrazole ring or the carbothioamide group, resulting in the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and anticancer activities. It has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also used in the formulation of specialty chemicals and advanced polymers .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but differs in the core structure, having an indole ring instead of a pyrazole ring.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and exhibits different biological activities.
Uniqueness: The uniqueness of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific substitution pattern and the presence of the carbothioamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-27-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)25-26(22)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCFCKTYLGCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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